molecular formula C8H10ClNO3S B179744 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide CAS No. 6419-69-8

4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Cat. No. B179744
CAS RN: 6419-69-8
M. Wt: 235.69 g/mol
InChI Key: YVBGMEBFJFYGMV-UHFFFAOYSA-N
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Description

“4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide” is a sulfonamide compound . It has a molecular formula of C8H10ClNO3S and a molecular weight of 235.69 g/mol .


Molecular Structure Analysis

The molecular structure of “4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide” consists of a benzene ring substituted with a sulfonamide group and a 2-hydroxyethyl group . The InChI code for this compound is 1S/C8H11NO3S/c10-7-6-9-13(11,12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 .


Physical And Chemical Properties Analysis

“4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide” is a liquid . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

2. Herbicidal Applications

  • The compound is used in the synthesis of various derivatives, which can have different applications depending on their structure .
  • It’s also used in the synthesis of herbicidal ionic liquids .
  • The compound has a molecular formula of C8H10ClNO3S and an average mass of 235.688 Da .
  • The compound is used in the synthesis of various derivatives, which can have different applications depending on their structure .
  • It’s also used in the synthesis of herbicidal ionic liquids .
  • The compound has a molecular formula of C8H10ClNO3S and an average mass of 235.688 Da .

Safety And Hazards

The safety information available indicates that “4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-N-(2-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBGMEBFJFYGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301538
Record name 4-chloro-n-(2-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

CAS RN

6419-69-8
Record name 6419-69-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-n-(2-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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